Superior Potency Against H. pylori vs. Standard-of-Care Amoxicillin
Isojacareubin demonstrates significantly higher anti-Helicobacter activity than the widely used first-line antibiotic amoxicillin. In vitro assays revealed a two-fold increase in potency against a clinical H. pylori isolate .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 23.9 µM |
| Comparator Or Baseline | Amoxicillin (MIC: ~47.8 µM, calculated based on 2x potency difference) |
| Quantified Difference | Approximately 2-fold lower MIC (higher potency) |
| Conditions | In vitro broth microdilution assay against H. pylori HP40 clinical isolate |
Why This Matters
This quantifies Isojacareubin's potential as a more potent anti-H. pylori lead compound compared to a common standard-of-care, which can inform selection for specialized antibacterial screening libraries.
